molecular formula C9H9NO B1329842 4-Ethoxybenzonitrile CAS No. 25117-74-2

4-Ethoxybenzonitrile

Cat. No. B1329842
CAS RN: 25117-74-2
M. Wt: 147.17 g/mol
InChI Key: PJRLUGQMEZZDIY-UHFFFAOYSA-N
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Description

4-Ethoxybenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives, where an ethoxy group is attached to the benzene ring. Although the provided papers do not directly discuss 4-ethoxybenzonitrile, they do provide insights into the chemistry of similar compounds, such as 4-methoxybenzonitrile and 4-hydroxybenzonitrile, which can be used to infer some aspects of the behavior and properties of 4-ethoxybenzonitrile.

Synthesis Analysis

The synthesis of related compounds, such as 3-methoxy-4-chloro-5-nitrobenzonitrile, has been reported through various methods, including the use of vanillin as a starting material . Similarly, 4-ethoxybenzonitrile could be synthesized through analogous methods, potentially starting from ethoxybenzene derivatives and introducing the nitrile group through suitable reagents and conditions.

Molecular Structure Analysis

Studies on the molecular structure of 4-hydroxybenzonitrile and its anion have been conducted using IR spectra and ab initio calculations . These studies reveal the impact of substituents on the benzene ring and the electronic distribution within the molecule. For 4-ethoxybenzonitrile, the ethoxy group would contribute to the electron density of the aromatic ring through its electron-donating effect, potentially affecting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The chemical behavior of 4-methoxybenzonitrile in the presence of various reagents has been investigated, showing the formation of hydrogen-bonded complexes and the influence of such interactions on the molecule's electronic states . 4-Ethoxybenzonitrile may undergo similar interactions, with the ethoxy group potentially affecting the molecule's reactivity and the types of complexes it can form.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be significantly influenced by their substituents. For instance, the conversion of 4-hydroxybenzonitrile into its oxyanion leads to noticeable changes in the IR spectra and structural parameters . By analogy, the ethoxy group in 4-ethoxybenzonitrile would affect its physical properties, such as solubility, melting point, and boiling point, as well as its spectral characteristics.

Scientific Research Applications

1. Pharmacological Tool in Neurological Research

4-Ethoxybenzonitrile derivatives, such as 25CN-NBOH, have been extensively used in neurological research, particularly as selective serotonin 2A receptor (5-HT2AR) agonists. This compound has been a valuable pharmacological tool in various in vivo and in vitro studies, aiding in the understanding of 5-HT2AR signaling in animal models (Kristensen, Märcher-Rørsted, & Nykodemová, 2021). Additionally, 25CN‐NBOH's favorable physiochemical properties, such as stability and solubility, have made it an important tool for exploring the effects of selective 5-HT2AR activation in vivo (Märcher Rørsted, Jensen, & Kristensen, 2021).

2. Exploration of Hydrogen Bonding and Molecular Interactions

Research involving 4-aminobenzonitrile, a closely related compound to 4-ethoxybenzonitrile, has been pivotal in understanding hydrogen bonding and molecular interactions. Studies have provided insights into the interaction of this molecule with alcohols like methanol and ethanol, highlighting the role of different functional groups in molecular complexes (Alejandro, Landajo, Longarte, Fernández, & Castaño, 2003).

3. Investigation of Intramolecular Charge Transfer

4-Aminobenzonitrile has also been crucial in studies of intramolecular charge transfer, providing a deeper understanding of molecular dynamics and electronic transitions. This research is significant in fields like photochemistry and molecular electronics, where such charge transfer processes are fundamental (Perveaux, Castro, Lauvergnat, Reguero, & Lasorne, 2015).

4. Contributions to Organic Synthesis and Chemical Reactions

4-Ethoxybenzonitrile and its analogs have been employed in various organic synthesis reactions, contributing significantly to the development of new synthetic pathways and compounds. These reactions have applications in medicinal chemistry and the production of specialized organic compounds (Brown & Ienaga, 1975).

5. Development of Electrochemical Sensors and Devices

Derivatives of 4-ethoxybenzonitrile have been utilized in the development of electrochemical sensors and devices, particularly for the detection of gases like CO2. These applications demonstrate the potential of such compounds in environmental monitoring and industrial applications (Daud, Wahid, & Khairul, 2019).

6. Radiofluorinated Compound Synthesis for Medical Applications

4-Fluorobenzonitrile oxide, a compound related to 4-ethoxybenzonitrile, has been used in the synthesis of radiofluorinated compounds. These compounds are crucial in the preparation of radiopharmaceuticals, highlighting the significance of 4-ethoxybenzonitrile derivatives in medical imaging and diagnostics (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

Safety And Hazards

4-Ethoxybenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLUGQMEZZDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179806
Record name 4-Ethoxybenzoic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzonitrile

CAS RN

25117-74-2
Record name 4-Ethoxybenzoic acid nitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxybenzoic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable application of 4-Ethoxybenzonitrile in organic synthesis?

A1: 4-Ethoxybenzonitrile serves as a valuable precursor in synthesizing various organic compounds. For instance, it can be used to create 3-Methoxy-4-ethoxybenzonitrile, a compound with potential applications in pharmaceuticals and materials science. []

Q2: How does the synthesis process for 3-Methoxy-4-ethoxybenzonitrile utilize 4-Ethoxybenzonitrile?

A2: The synthesis process doesn't directly use 4-Ethoxybenzonitrile. Instead, it utilizes a similar starting material, ethyl vanillin. This compound undergoes a series of reactions, including methylation and dehydration, to yield the desired 3-Methoxy-4-ethoxybenzonitrile. This synthetic route highlights the versatility of substituted benzonitriles like 4-Ethoxybenzonitrile as building blocks in organic chemistry. []

Q3: What physicochemical properties of 4-Ethoxybenzonitrile are investigated in the provided research?

A3: One of the papers investigates the dielectric relaxation properties of 4-Ethoxybenzonitrile in a benzene solution. [] This research helps understand how the molecule interacts with electromagnetic fields and provides insights into its molecular mobility and interactions in a non-polar solvent environment.

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